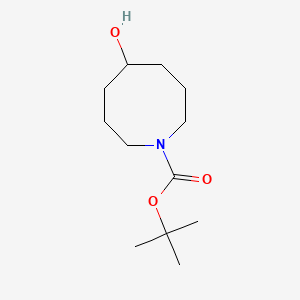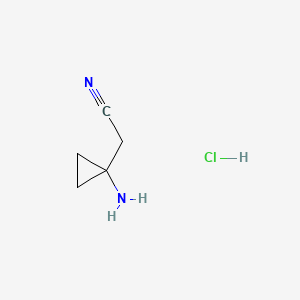
2-(2,4,6-Trichlorophenyl)acetic acid
説明
2-(2,4,6-Trichlorophenyl)acetic acid, also known as trichloroacetic acid (TCA), is a widely used compound in scientific research. It is a naturally occurring organic compound that belongs to the family of carboxylic acids. TCA has a variety of applications in the fields of biochemistry, physiology, and organic chemistry. It is used as a reagent for various biochemical and physiological studies, and as a precursor for other compounds.
科学的研究の応用
Adsorption and Removal from Aqueous Solutions
2-(2,4,6-Trichlorophenyl)acetic acid, a variant of trichlorophenoxy acetic acid, has been studied for its adsorption behaviors. For instance, the adsorption of 2,4,5-trichlorophenoxy acetic acid (a related compound) on poly-o-toluidine Zr(IV) phosphate has been explored, indicating its potential in water treatment applications. This study showed that cation-exchangers could effectively adsorb trichlorophenoxy acetic acid from aqueous solutions, which is crucial for environmental remediation (Khan & Akhtar, 2011).
Biodegradation
The biodegradation of trichlorophenol compounds, like 2,4,6-trichlorophenol, can be accelerated by adding organic acids such as formic acid and acetic acid. This finding is significant in environmental bioremediation, suggesting a method to enhance the microbial breakdown of such compounds in polluted environments (Li Rong-ji, 2014).
Electrochemical Studies
The electrochemical behavior of 2,4,6-trichlorophenol at zeolite-modified electrodes has been studied, providing insights into methods for detecting and quantifying this compound in environmental samples. This research has implications for developing sensitive and selective sensors for monitoring trichlorophenols in various matrices (Naranjo-Rodríguez et al., 2003).
Molecular Imprinting for Environmental Analysis
Molecularly imprinted polymers (MIPs) specific for 2,4,6-trichlorophenol have been developed for micro-solid phase extraction of phenolic compounds from environmental water samples. This application is pivotal for environmental monitoring, allowing selective preconcentration and analysis of phenolic pollutants (Feng, Zhao, & Lin, 2009).
Synergy in Advanced Oxidation Processes
Advanced oxidation processes like sonolysis and photocatalysis have been combined for the degradation of chlorinated aromatic compounds, including 2,4-dichlorophenoxy acetic acid. This synergistic approach enhances the mineralization and degradation efficiency, important for environmental cleanup strategies (Peller, Wiest, & Kamat, 2003).
Catalytic Applications
2,4,6-Trichlorophenyl formate has been identified as a highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation reactions. This application is significant in synthetic organic chemistry, offering an alternative to gaseous CO for producing carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2012).
特性
IUPAC Name |
2-(2,4,6-trichlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZSZLZMZBHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988884 | |
| Record name | (2,4,6-Trichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trichlorophenyl)acetic acid | |
CAS RN |
69178-44-5 | |
| Record name | Benzeneacetic acid, 2,?,?-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,4,6-Trichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)

![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)


